molecular formula C15H15BrF3NO4 B1621164 6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate CAS No. 690632-09-8

6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate

Cat. No. B1621164
CAS RN: 690632-09-8
M. Wt: 410.18 g/mol
InChI Key: DTYWPXUDUAWPBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was synthesized via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . The kinetics and mechanism of the reaction were investigated using stopped-flow and UV-vis spectrophotometry approaches .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the photoisomerization and thermal reaction of the photochromic spiropyran molecule deposited on the atomic thin channel of a MoS2 field-effect transistor were explored .

properties

IUPAC Name

6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2.C2HF3O2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;3-2(4,5)1(6)7/h1-2,7,15H,3-6,8H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWPXUDUAWPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383403
Record name Trifluoroacetic acid--6-bromospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate

CAS RN

690632-09-8
Record name Trifluoroacetic acid--6-bromospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate
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Reactant of Route 6
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